molecular formula C13H13ClN2O B7458193 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone

1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone

Cat. No. B7458193
M. Wt: 248.71 g/mol
InChI Key: PQGJDGYHIWKDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone, also known as CPE, is a chemical compound that has been widely studied for its potential applications in scientific research. CPE is a pyrazolone derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.

Mechanism of Action

1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone's mechanism of action as a COX-2 inhibitor is thought to involve the binding of the compound to the active site of the enzyme. This results in the inhibition of prostaglandin synthesis, which can help to reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its COX-2 inhibitory activity, 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has been found to exhibit a range of other biochemical and physiological effects. For example, 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has been shown to have antioxidant properties, which can help to protect cells against oxidative stress. 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has also been found to have antitumor activity, making it a potential candidate for use in cancer research.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone in lab experiments is its selective COX-2 inhibitory activity, which can help to reduce the risk of gastrointestinal side effects. Additionally, 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has been found to be relatively stable and easy to synthesize, making it a convenient compound to work with. However, one limitation of using 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are a number of potential future directions for research involving 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone. One area of interest is its potential use in the treatment of cancer, given its antitumor activity. Additionally, further research could explore the potential of 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone as a treatment for inflammatory conditions such as arthritis. Finally, there is potential for the development of new COX-2 inhibitors based on the structure of 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone, which could have improved selectivity and efficacy.

Synthesis Methods

1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylidene-malononitrile with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone, which can then be purified using standard techniques such as recrystallization.

Scientific Research Applications

1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has been found to have a number of potential applications in scientific research. One area of interest is its potential use as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has been shown to selectively inhibit COX-2 without affecting the activity of COX-1, which is involved in the production of protective prostaglandins in the stomach. This makes 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone a potentially safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that can cause gastrointestinal side effects.

properties

IUPAC Name

1-[1-[(3-chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9-13(10(2)17)8-16(15-9)7-11-4-3-5-12(14)6-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGJDGYHIWKDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone

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